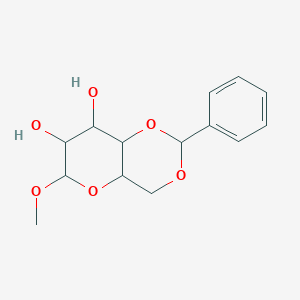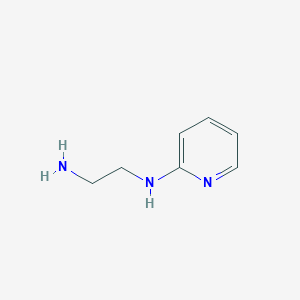
N1-(吡啶-2-基)乙烷-1,2-二胺
概述
描述
"N1-(Pyridin-2-yl)ethane-1,2-diamine" is a chemical compound with notable features in its molecular structure and interactions. It serves as a fundamental unit in various chemical reactions and the formation of complex structures.
Synthesis Analysis
The synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine involves condensation reactions under specific conditions. For example, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a related compound (Hakimi et al., 2013).
Molecular Structure Analysis
The molecular structure of isomers of this compound shows effective conformations, particularly between the pyridine rings and bridging cyclohexane rings. These structures feature interactions like C–H⋯Npyridine, which play a crucial role in their stability and reactivity (Lai et al., 2006).
Chemical Reactions and Properties
This compound participates in complexation reactions, forming various complexes with metals such as cadmium. These reactions are pivotal in the formation of structures with unique geometries and properties (Hakimi et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as crystal packing and stability, are significantly influenced by molecular interactions like π⋯π contacts, C–H⋯N imine, and C–H⋯π contacts. These interactions determine the formation of various dimensional structures (Lai et al., 2006).
Chemical Properties Analysis
In terms of chemical properties, the behavior of this compound in reactions leading to the formation of metal complexes is noteworthy. The coordination of the compound with metals like cadmium results in complexes with distinct geometries and properties, demonstrating its versatility in forming diverse chemical structures (Hakimi et al., 2013).
科学研究应用
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H11N3 . It’s a colorless to yellow clear liquid and is used as a mediator for organic electrochemical . It’s also used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have significant biological and therapeutic value .
-
Organic Electrochemical Mediator : This compound is used as a mediator for organic electrochemical . It plays a crucial role in facilitating the transfer of electrons in these reactions.
-
Synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines : These compounds have significant biological and therapeutic value . The synthesis process involves various steps and parameters, and “N1-(Pyridin-2-yl)ethane-1,2-diamine” is a key ingredient in this process.
-
Oxidative C–N bond cleavage : In a study, it was found that prolonged exposure of the reaction solution of this compound to dioxygen results in the formation of certain complexes . This indicates its potential application in oxidative C-N bond cleavage reactions.
-
Ethylene oligomerization : In a research, reductions of imine compounds using this compound produced their corresponding amine analogues . This suggests its potential use in ethylene oligomerization studies.
-
Storage and Handling : This compound is stored under inert gas and in a dark place, sealed in dry, at 2-8°C . It’s a colorless to yellow clear liquid and is air sensitive .
-
Synthesis of Other Compounds : This compound is used in the synthesis of other compounds. For example, reductions of imine compounds using this compound produced their corresponding amine analogues . Also, it’s used in the synthesis of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine .
安全和危害
“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .
未来方向
属性
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXIJJQIJKFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328456 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
74764-17-3 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

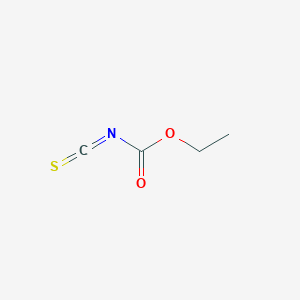
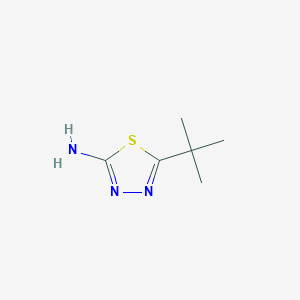
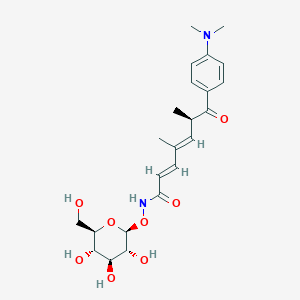

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

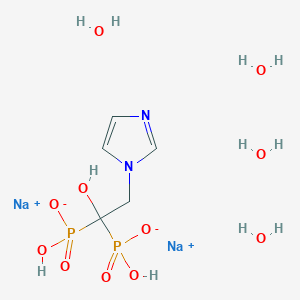

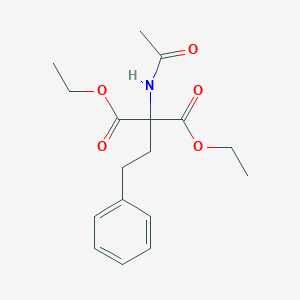
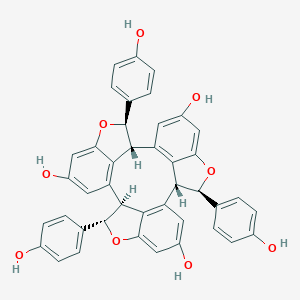

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
